Methyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
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Overview
Description
Methyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate: is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic aromatic compounds containing sulfur and nitrogen atoms within a fused benzene and thiazole ring structure
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 4,7-dimethyl-1,3-benzothiazol-2-amine with methyl 4-carboxylate in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and solvent choice to ensure efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, where the carbonyl group in the benzoate moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, typically in anhydrous ether.
Substitution: Various nucleophiles, often in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzoates or benzothiazoles.
Mechanism of Action
Target of Action
Methyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the biosynthesis of arabinogalactan, leading to a weakened cell wall in Mycobacterium tuberculosis, thereby inhibiting the growth and proliferation of the bacteria .
Biochemical Pathways
The action of this compound primarily affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall. This disruption leads to a weakened cell wall, impairing the bacteria’s ability to maintain structural integrity and resist external stress .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . By disrupting the biosynthesis of arabinogalactan, the compound weakens the bacterial cell wall, impairing the bacteria’s ability to maintain structural integrity and resist external stress . This leads to a potent anti-tubercular effect .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: The compound has shown potential as an antibacterial, antifungal, and anticancer agent in preliminary studies. Industry: It is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Methyl 4-[(6,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Methyl 4-[(4,6-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Uniqueness: Compared to similar compounds, Methyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate has a distinct substitution pattern on the benzothiazole ring, which can influence its chemical reactivity and biological activity.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock even more uses and benefits.
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Properties
IUPAC Name |
methyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-10-4-5-11(2)15-14(10)19-18(24-15)20-16(21)12-6-8-13(9-7-12)17(22)23-3/h4-9H,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJIBDINTBCCRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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